molecular formula C13H10N6O3S B4369241 1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4369241
M. Wt: 330.32 g/mol
InChI Key: OFSDICRWLUOHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group, a thiadiazole ring, and a pyridine ring

Preparation Methods

The synthesis of 1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the carboxylic acid group. The thiadiazole ring can be synthesized separately and then coupled with the pyrazole derivative. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiadiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and thiadiazole-containing molecules. Compared to these, 1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include:

  • 1-METHYL-3-(AMINOCARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
  • 5-(4-PYRIDYL)-1,3,4-THIADIAZOLE-2-AMINE

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-methyl-3-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O3S/c1-19-6-8(12(21)22)9(18-19)10(20)15-13-17-16-11(23-13)7-2-4-14-5-3-7/h2-6H,1H3,(H,21,22)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSDICRWLUOHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
1-METHYL-3-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.